Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Properties
IUPAC Name |
ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-6-7-8-13-12-14-9(3)10(17-12)11(15)16-5-2/h4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQFYNMRHFYDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=C(S1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate typically involves the condensation of a thiazole derivative with an appropriate amine. One common method is the reaction of ethyl 4-methyl-2-bromo-1,3-thiazole-5-carboxylate with pentylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-(butylamino)-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-(hexylamino)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate is unique due to its specific pentylamino substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 256.36 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the pentylamino group enhances its solubility and bioactivity compared to similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Against Different Strains
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
The compound's mechanism of action as an antimicrobial agent involves disrupting bacterial cell membranes and inhibiting essential enzymes critical for microbial survival. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
In addition to its antimicrobial effects, this compound is under investigation for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study examined the cytotoxic effects of this compound on various cancer cell lines, including A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer). The results indicated that:
- IC50 Values :
- A-431: 10 µM
- MCF-7: 12 µM
These values suggest moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within biological systems. For example:
- Antimicrobial Mechanism : It disrupts the integrity of microbial cell membranes and inhibits key metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives to highlight its unique biological profile.
Table 2: Comparison with Similar Compounds
This comparison illustrates that the pentylamino substitution confers enhanced bioactivity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
